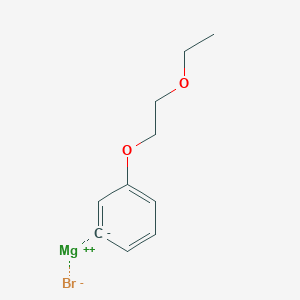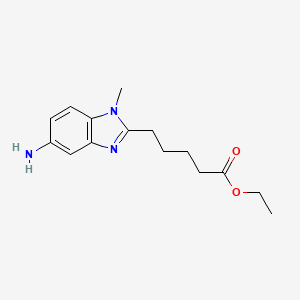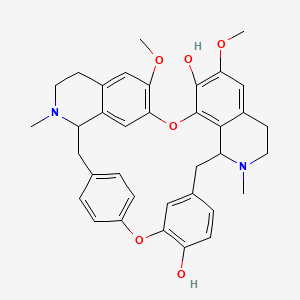
Magnesium;2-ethoxyethoxybenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;2-ethoxyethoxybenzene;bromide is an organometallic compound that combines magnesium, 2-ethoxyethoxybenzene, and bromide. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are essential tools in the field of organic chemistry due to their versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;2-ethoxyethoxybenzene;bromide typically involves the reaction of 2-ethoxyethoxybenzene bromide with magnesium metal in an anhydrous ether solvent. This reaction is a classic example of the Grignard reaction, where the magnesium metal reacts with the organic halide to form the Grignard reagent. The reaction conditions require the exclusion of moisture and air to prevent the decomposition of the Grignard reagent .
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure to ensure the efficient formation of the Grignard reagent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2-ethoxyethoxybenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with halides.
Coupling Reactions: Forms carbon-carbon bonds with other organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and other electrophilic compounds. The reactions are typically carried out in anhydrous ether solvents under an inert atmosphere to prevent the decomposition of the Grignard reagent .
Major Products Formed
The major products formed from reactions involving this compound are typically alcohols, resulting from the nucleophilic addition to carbonyl compounds. Other products can include substituted organic compounds and coupled products, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Magnesium;2-ethoxyethoxybenzene;bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a catalyst in polymerization reactions, such as the ring-expansion cationic polymerization of isobutyl vinyl ether.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Materials Science: Employed in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Magnesium;2-ethoxyethoxybenzene;bromide involves the formation of a highly reactive nucleophilic species, which can attack electrophilic centers in other molecules. The magnesium atom in the Grignard reagent coordinates with the oxygen atoms in the ether solvent, stabilizing the reagent and enhancing its reactivity. The nucleophilic carbon atom then attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Magnesium;2-ethoxyethoxybenzene;bromide is similar to other Grignard reagents, such as methylmagnesium bromide and phenylmagnesium bromide. its unique structure, with the 2-ethoxyethoxybenzene moiety, provides distinct reactivity and selectivity in certain reactions. Similar compounds include:
- Methylmagnesium Bromide (CH3MgBr)
- Phenylmagnesium Bromide (C6H5MgBr)
- Ethylmagnesium Bromide (C2H5MgBr)
These compounds share similar preparation methods and reactivity but differ in their specific applications and the types of products they form.
Eigenschaften
Molekularformel |
C10H13BrMgO2 |
|---|---|
Molekulargewicht |
269.42 g/mol |
IUPAC-Name |
magnesium;2-ethoxyethoxybenzene;bromide |
InChI |
InChI=1S/C10H13O2.BrH.Mg/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h3-4,6-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
KRUVTQZAYQGTLP-UHFFFAOYSA-M |
Kanonische SMILES |
CCOCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)










